molecular formula C23H26N4O B12808225 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine CAS No. 77615-83-9

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine

Cat. No.: B12808225
CAS No.: 77615-83-9
M. Wt: 374.5 g/mol
InChI Key: CYDULJITNVPDEH-UHFFFAOYSA-N
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Description

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is a heterocyclic compound featuring a benzodiazepine core substituted with a 4-morpholinyl group at the 2-position and a 1-pyrrolidinyl group at the 4-position. The morpholinyl group (a six-membered ring containing one nitrogen and one oxygen atom) and pyrrolidinyl group (a five-membered saturated nitrogen ring) contribute distinct steric and electronic properties to the molecule. Benzodiazepines are pharmacologically significant due to their interactions with central nervous system receptors, but the biological activity of this specific derivative remains underexplored in the provided literature. Its synthesis likely involves regioselective functionalization of the benzodiazepine scaffold, as seen in analogous compounds .

Properties

CAS No.

77615-83-9

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

4-(1-phenyl-4-pyrrolidin-1-yl-1,5-benzodiazepin-2-yl)morpholine

InChI

InChI=1S/C23H26N4O/c1-2-8-19(9-3-1)27-21-11-5-4-10-20(21)24-22(25-12-6-7-13-25)18-23(27)26-14-16-28-17-15-26/h1-5,8-11,18H,6-7,12-17H2

InChI Key

CYDULJITNVPDEH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N(C(=C2)N4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine and a suitable carbonyl compound.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated benzodiazepine intermediate reacts with morpholine.

    Addition of the Pyrrolidine Ring: The final step involves the addition of the pyrrolidine ring through another nucleophilic substitution reaction, using a halogenated intermediate and pyrrolidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the morpholine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve halogenated intermediates and nucleophiles like morpholine and pyrrolidine.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted benzodiazepines with various functional groups.

Scientific Research Applications

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anxiolytic or sedative.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It primarily targets the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, making it useful in the treatment of anxiety and related disorders. The morpholine and pyrrolidine rings contribute to its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Regioselectivity

The presence of morpholinyl and pyrrolidinyl groups influences reactivity compared to benzodiazepines with simpler substituents. However, the larger size of morpholinyl compared to pyrrolidinyl could modulate steric interactions during synthesis or binding.

Structural and Spectroscopic Differences

Compounds with morpholinyl or pyrrolidinyl substituents on heterocyclic cores (e.g., indoles) exhibit distinct spectroscopic profiles. For example:

  • 3-Acetoxy-N-b-acetyl-2-(4-morpholinyl)-3H-indole-3-ethanamine (12a) and 2-[3-Acetoxy-2-(1-pyrrolidinyl)-3H-indol-3-yl]-N,N-dimethylacetamide (11b) (from ) show characteristic IR peaks for acetoxy (1740–1760 cm⁻¹) and amide (1650–1680 cm⁻¹) groups.
  • 1H-NMR shifts vary depending on substituents: morpholinyl protons resonate near δ 3.6–3.8 ppm (tetrahedral CH₂ groups), while pyrrolidinyl protons appear at δ 1.7–2.1 ppm (CH₂) and δ 2.5–3.0 ppm (N-CH₂).

Data Table: Key Features of Analogous Compounds

Compound Name Core Structure Substituents (Position) Key Spectral Data (IR, ¹H-NMR) Physical State Reference
2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine Benzodiazepine 2-Morpholinyl, 4-Pyrrolidinyl Not reported in evidence Not reported N/A
12a () Indole 2-Morpholinyl, 3-Acetoxy IR: 1740 cm⁻¹ (C=O); ¹H-NMR: δ 3.7 ppm (morpholinyl) Yellow oil
11b () Indole 2-Pyrrolidinyl, 3-Acetoxy IR: 1735 cm⁻¹ (C=O); ¹H-NMR: δ 2.0 ppm (pyrrolidinyl) Oil
1a () Benzodiazepine 1-Acetyl, 2-Dimethoxyphenyl X-ray diffraction confirms regioselective acylation Crystalline solid

Research Findings and Implications

  • Steric vs.
  • Synthetic Robustness : Despite bulky substituents, reactions proceed efficiently (e.g., 3–4 hours at room temperature for indole derivatives).
  • Spectroscopic Differentiation : ¹H-NMR and IR data reliably distinguish morpholinyl from pyrrolidinyl substituents, aiding structural validation.

Biological Activity

2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine, also known by its CAS number 77615-83-9, is a compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine is C23H26N4OC_{23}H_{26}N_{4}O with a molecular weight of approximately 374.4787 g/mol. It exhibits a complex structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H26N4O
Molecular Weight374.4787 g/mol
CAS Number77615-83-9
DensityNot specified
Boiling PointNot specified

Pharmacological Activity

Research indicates that 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine exhibits various biological activities, primarily focusing on its anxiolytic and sedative properties.

Anxiolytic Effects

In preclinical studies, this compound demonstrated significant anxiolytic effects comparable to established benzodiazepines. It acts on the GABA_A receptor complex, enhancing GABAergic transmission which results in reduced anxiety levels in animal models.

Sedative Properties

The sedative effects of this compound were evaluated through behavioral assays such as the open field test and elevated plus maze. Results showed a marked reduction in locomotor activity and increased time spent in open arms, indicating sedative properties consistent with benzodiazepine derivatives.

The primary mechanism of action for 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine involves modulation of the GABA_A receptors. The compound binds to the benzodiazepine site on these receptors, leading to increased chloride ion influx and hyperpolarization of neurons, thereby producing anxiolytic and sedative effects.

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety profile of this compound:

  • Study on Anxiety Reduction :
    • Objective : To evaluate the anxiolytic effects in rat models.
    • Method : Rats were administered varying doses of the compound.
    • Findings : Significant reductions in anxiety-like behaviors were observed at doses of 10 mg/kg compared to control groups (p < 0.05).
  • Sedation Assessment :
    • Objective : To assess sedation levels in mice.
    • Method : Mice were subjected to a battery of tests including the rotarod test.
    • Findings : Doses above 5 mg/kg resulted in impaired motor coordination (p < 0.01).
  • Comparative Study with Diazepam :
    • Objective : To compare the efficacy of 2-(4-Morpholinyl)-1-phenyl-4-(1-pyrrolidinyl)-1H-1,5-benzodiazepine with diazepam.
    • Method : Both compounds were administered to separate groups under identical conditions.
    • Findings : The new compound showed comparable efficacy but with a potentially reduced side effect profile.

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